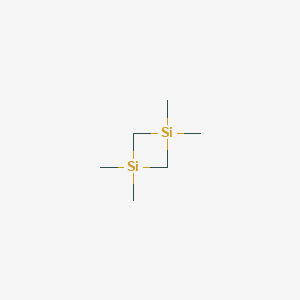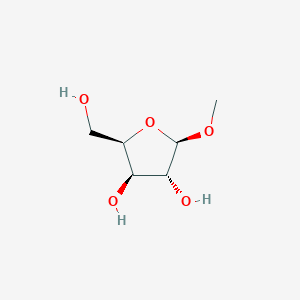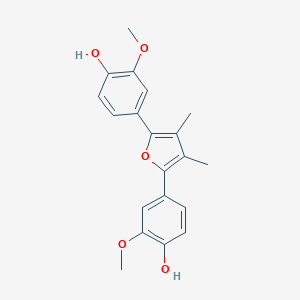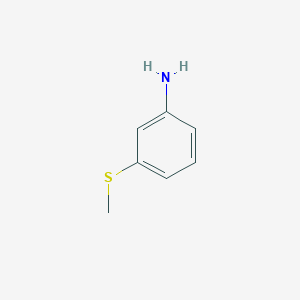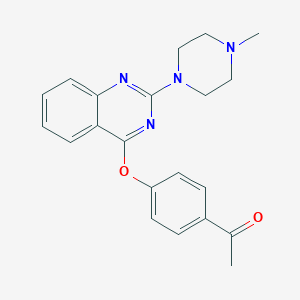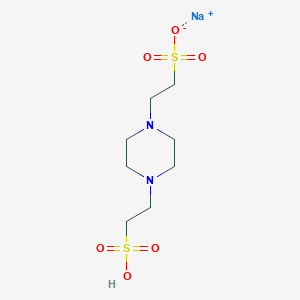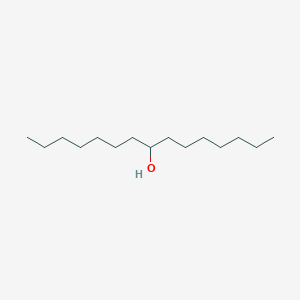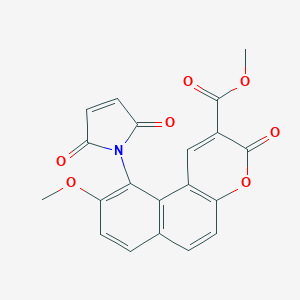
ThioGlo1
描述
ThioGlo1 is a thiol-reactive fluorescent probe . Upon reaction with a thiol group, a fluorescent adduct is formed that displays excitation/emission maxima of 384/513 nm, respectively . It also reacts with sulfite to form a fluorescent adduct with similar spectral characteristics .
Molecular Structure Analysis
The molecular formula of ThioGlo1 is C20H13NO7 . Its exact mass is 379.07 and its molecular weight is 379.320 .
Chemical Reactions Analysis
ThioGlo1 reacts with a thiol group to form a fluorescent adduct . It also reacts with sulfite to form a fluorescent adduct with similar spectral characteristics . Interference from sulfite during thiol determination must be accounted for using secondary methods .
Physical And Chemical Properties Analysis
ThioGlo1 is a crystalline solid . Its solubility in DMF and DMSO is 30 mg/ml, and in DMSO:PBS (pH 7.2) (1:1) it is 0.50 mg/ml .
科学研究应用
Synthesis and Characterization of Organotin(IV) Complexes
“Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate” and its complexes with methyl-, n-butyl-, phenyl-, benzyl- and octyl-tin have been synthesized and characterized by elemental analysis and spectral studies . The geometry around the tin atom has been deduced from both solid and solution studies .
Biological Applications
These complexes were also tested against different bacteria and fungi to determine their toxicity . LD50 data was also calculated using the Brine Shrimp method .
Synthesis and Properties of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
The compound has been used in the synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide . This derivative has shown diverse biological activities .
Thiol-Reactive Fluorescent Probe
ThioGlo1 is a thiol-reactive fluorescent probe . Upon reaction with a thiol group, a fluorescent adduct is formed that displays excitation/emission maxima of 384/513 nm, respectively .
Quantification of Protein Thiols
ThioGlo1 has been used for the quantification of total soluble protein-derived thiols . The formation of fluorescent adducts with the maleimide compound ThioGlo1 allows for the quantification of thiols .
Monitoring Oxidative Stability of Beer
ThioGlo1 has been used to monitor the oxidative stability of beer . The formation of fluorescent adducts with the maleimide compound ThioGlo1 allows for the detection of thiols, which can be used to monitor the oxidative stability of beer .
作用机制
安全和危害
属性
IUPAC Name |
methyl 10-(2,5-dioxopyrrol-1-yl)-9-methoxy-3-oxobenzo[f]chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO7/c1-26-14-6-4-10-3-5-13-11(9-12(19(24)27-2)20(25)28-13)17(10)18(14)21-15(22)7-8-16(21)23/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQBAJWAMARDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC3=C2C=C(C(=O)O3)C(=O)OC)C=C1)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ThioGlo1 interact with its target and what are the downstream effects?
A1: ThioGlo1 is a maleimide-based fluorogenic probe that specifically reacts with free thiol groups (-SH) present in molecules like proteins. [, , ] This reaction forms a stable thioether bond between ThioGlo1 and the thiol group, resulting in a significant increase in fluorescence intensity. [, , ] This change in fluorescence allows for the sensitive detection and quantification of free thiols in various biological samples.
Q2: What are the applications of ThioGlo1 in studying biological systems?
A2: ThioGlo1 has proven valuable in investigating various biological processes involving thiol-containing molecules. For example:
- Antioxidant activity: Researchers utilized ThioGlo1 to assess the ability of the thioredoxin system to reduce oxidized thiols in wort, a key step in brewing beer. [] This study highlighted the potential of certain yeast strains to enhance beer stability by increasing free thiol concentrations, ultimately impacting flavor and shelf-life.
- Oxidative stress: Another study employed ThioGlo1 to examine the mechanism of etoposide-induced oxidative stress in leukemia cells. [] By monitoring thiol oxidation levels, researchers gained insights into the drug's potential to generate harmful free radicals and proposed antioxidant strategies to mitigate these effects.
- Enzyme activity: ThioGlo1 facilitated the development of a continuous assay for plant caffeic acid O-methyltransferases (COMTs). [] This assay measures the real-time activity of COMT enzymes involved in lignin biosynthesis, crucial for understanding plant cell wall development.
Q3: Are there any limitations to using ThioGlo1 in research?
A3: While ThioGlo1 offers high sensitivity and specificity for thiols, some limitations require consideration:
- Interference: The presence of other reactive molecules, like sulfite, can interfere with ThioGlo1's reaction with thiols, potentially leading to inaccurate results. [] Careful experimental design and controls are crucial to address such interferences.
- Environmental sensitivity: ThioGlo1's fluorescence can be affected by factors like pH and temperature. [] It's vital to optimize and control these parameters during experiments to ensure reliable data.
Q4: What analytical methods are typically used in conjunction with ThioGlo1?
A4: Following ThioGlo1 labeling, various analytical techniques are employed to detect and quantify thiol-containing molecules:
- Fluorescence spectroscopy: This technique measures the increased fluorescence intensity upon ThioGlo1 binding to thiols, allowing for quantitative analysis. [, , ]
- High-performance liquid chromatography (HPLC): When coupled with fluorescence detection, HPLC allows for the separation and quantification of different thiol-containing molecules within a complex sample. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





